molecular formula C17H11N7OS2 B2989993 6-Oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

6-Oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

Cat. No. B2989993
M. Wt: 393.5 g/mol
InChI Key: VCDQAPTULMMFKX-UHFFFAOYSA-N
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Description

TES-991 is a potent and selective inhibitor of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This enzyme plays a crucial role in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for various metabolic processes. TES-991 has shown significant potential in increasing intracellular NAD+ levels, which is beneficial for mitochondrial function and overall cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

TES-991 can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a thiophene derivative, followed by the introduction of a tetrazole moiety. The final step involves the coupling of these intermediates to form the desired compound. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of TES-991 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TES-991 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TES-991 can yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .

Scientific Research Applications

TES-991 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of ACMSD in NAD+ biosynthesis.

    Biology: Investigated for its effects on cellular metabolism and mitochondrial function.

    Medicine: Potential therapeutic applications in conditions related to NAD+ deficiency, such as nonalcoholic fatty liver disease and acute kidney injury.

    Industry: Utilized in the development of new drugs targeting metabolic pathways .

Mechanism of Action

TES-991 exerts its effects by inhibiting the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase. This inhibition leads to an increase in intracellular NAD+ levels, which in turn enhances mitochondrial function and overall cellular health. The compound also shows inhibition of cytochrome P450 2C19, suggesting a possible involvement of the tetrazole motif in this interaction .

Comparison with Similar Compounds

TES-991 can be compared with other ACMSD inhibitors, such as TES-1025. Both compounds are potent inhibitors of ACMSD and have shown similar effects in increasing NAD+ levels and enhancing mitochondrial function. TES-991 is unique in its specific molecular structure and its selective inhibition of cytochrome P450 2C19 .

List of Similar Compounds

properties

IUPAC Name

6-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQAPTULMMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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